6-(2-methyl-1H-imidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine
Description
The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine features a pyrimidine core substituted at position 6 with a 2-methylimidazole group and at position 4 with a 1,2,3,4-tetrahydronaphthalen-1-yl amine moiety. Its molecular formula is C₁₈H₂₀N₆, with a molecular weight of 320.40 g/mol (derived from and extrapolation of substituents).
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-13-19-9-10-23(13)18-11-17(20-12-21-18)22-16-8-4-6-14-5-2-3-7-15(14)16/h2-3,5,7,9-12,16H,4,6,8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWYVUGDJPABJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and related molecules from the evidence:
Key Observations:
Substituent Diversity : The target compound’s 2-methylimidazole group (position 6) contrasts with benzoimidazole in or trifluoromethylpyridine in , which may alter steric bulk and electronic properties.
Saturation : The tetrahydronaphthalene moiety introduces partial saturation compared to fully aromatic naphthalene in , possibly improving solubility or metabolic stability .
Pharmacological Implications
- Kinase Inhibition : Pyrimidine derivatives with imidazole substituents (e.g., ) are often explored as kinase inhibitors due to their ATP-binding site mimicry .
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